methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
Overview
Description
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Methyl (6S)-5-azaspiro[2Similar compounds have been shown to interact with enzymes such as extended-spectrum beta (β)-lactamase (esbl) inhibitors .
Mode of Action
The specific mode of action for Methyl (6S)-5-azaspiro[2It’s known that the compound undergoes reductive cleavage when treated with zinc in acetic acid, leading to the formation of 1,3-amino alcohols .
Biochemical Pathways
The biochemical pathways affected by Methyl (6S)-5-azaspiro[2The compound’s interaction with zinc in acetic acid leads to the cleavage of the n–o bond in the isoxazolidine ring, forming 1,3-amino alcohols . These 1,3-amino alcohols can then undergo cyclization under the reaction conditions to yield bi- or tricyclic lactams or lactones .
Result of Action
The result of the action of Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves the formation of 1,3-amino alcohols through the cleavage of the N–O bond in the isoxazolidine ring . These 1,3-amino alcohols can then cyclize to form bi- or tricyclic lactams or lactones .
Action Environment
The action environment of Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is influenced by the presence of zinc in acetic acid, which leads to the cleavage of the N–O bond in the isoxazolidine ring . The cyclization of the resulting 1,3-amino alcohols to form bi- or tricyclic lactams or lactones also occurs under these conditions .
Properties
IUPAC Name |
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(2-3-8)5-9-6;/h6,9H,2-5H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWDDUUNORZRFV-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CC2)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2(CC2)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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